

Application Notes and Protocols for Fluorescent Red 610 in Immunofluorescence

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize specific proteins or other antigens within cells or tissue sections.[1][2] This method provides valuable insights into protein localization, distribution, and co-localization. These application notes provide a detailed protocol for using a fluorescent red dye with an emission maximum around 610 nm, herein referred to as "Fluorescent Red 610," for indirect immunofluorescence. This dye is analogous to commonly used fluorophores such as Texas Red and Alexa Fluor 594.[3][4]

Spectral Properties

The selection of a fluorophore is critical for successful immunofluorescence imaging. Key characteristics include the excitation and emission maxima, which dictate the appropriate laser lines and filter sets for microscopy. Below is a summary of the spectral properties of Texas Red, a common dye spectrally similar to a generic "Fluorescent Red 610."



Property	Value	Reference
Excitation Maximum	~596 nm	
Emission Maximum	~615 nm	_
Recommended Laser Lines	561 nm or 594 nm	_
Common Filter Set	610/20 nm	_
Alternative Dyes	Alexa Fluor 594, DyLight 594, CF®594	-

Experimental Protocol: Indirect Immunofluorescence

This protocol outlines the steps for staining cultured cells. The indirect method involves the use of an unlabeled primary antibody that is specific to the target antigen, followed by a secondary antibody conjugated to **Fluorescent Red 610** that recognizes the primary antibody.

Materials

- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
- Primary Antibody (specific to the target antigen)
- Fluorescent Red 610-conjugated Secondary Antibody (specific to the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI or Hoechst) (optional)
- Antifade Mounting Medium



- · Glass slides and coverslips
- · Humidified chamber

Procedure

- 1. Cell Culture and Sample Preparation
- Grow cultured cells on sterile glass coverslips or in chamber slides to a confluency of 70-80%.
- Gently wash the cells twice with warm PBS to remove culture medium.
- 2. Fixation
- Fixation preserves cellular morphology and anchors the target antigen.
- Incubate cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Alternatively, for some antigens, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used. Methanol fixation also permeabilizes the cells.
- Rinse the cells three times with PBS for 5 minutes each.
- 3. Permeabilization
- Permeabilization is necessary to allow antibodies to access intracellular antigens. This step can be skipped if using methanol fixation.
- Incubate the fixed cells with a permeabilization buffer, such as 0.1-0.3% Triton X-100 in PBS, for 3-5 minutes at room temperature.
- Rinse the cells three times with PBS for 5 minutes each.
- 4. Blocking
- Blocking minimizes non-specific binding of antibodies.



- Incubate the cells with a blocking buffer for 60 minutes at room temperature. The blocking serum should ideally be from the same species in which the secondary antibody was raised.
- 5. Primary Antibody Incubation
- Dilute the primary antibody to its optimal concentration in the blocking buffer. A typical starting dilution is 1:100 to 1:1000. Titration experiments are recommended to determine the best dilution.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- 6. Secondary Antibody Incubation
- Dilute the Fluorescent Red 610-conjugated secondary antibody in the blocking buffer.
- Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.
- Wash the cells three times with PBS for 5 minutes each in the dark.
- 7. Counterstaining (Optional)
- To visualize cell nuclei, incubate the cells with a nuclear stain like DAPI (1 μ g/mL in PBS) for 5-10 minutes at room temperature.
- · Wash the cells thoroughly with PBS.
- 8. Mounting
- Invert the coverslip onto a glass slide with a drop of antifade mounting medium. Antifade reagents are crucial for preserving the fluorescent signal.
- Seal the edges of the coverslip with nail polish to prevent drying.



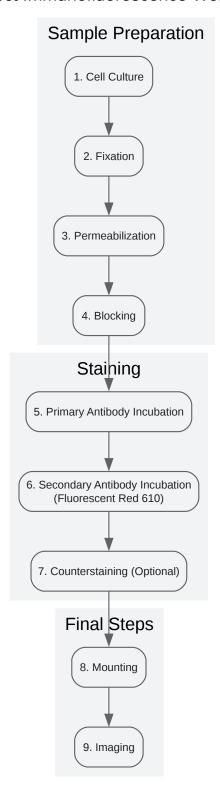
- Store the slides flat at 4°C, protected from light, until imaging.
- 9. Imaging
- Examine the stained cells using a fluorescence microscope equipped with the appropriate filters for **Fluorescent Red 610** (Excitation: ~596 nm, Emission: ~615 nm).

Workflow and Visualization

The following diagrams illustrate the key steps in the indirect immunofluorescence protocol.



Indirect Immunofluorescence Workflow

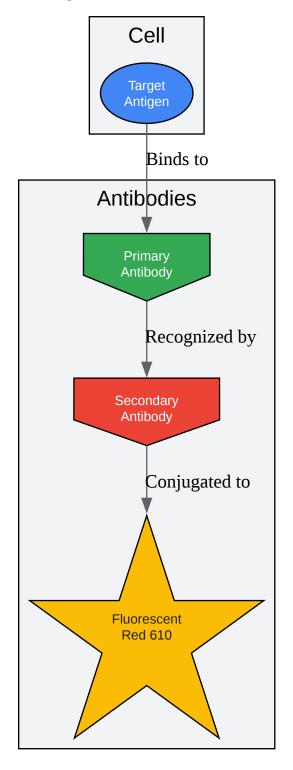


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Caption: Overview of the indirect immunofluorescence staining protocol.



Antibody Binding in Indirect Immunofluorescence



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Caption: Schematic of antibody interactions in indirect immunofluorescence.



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